molecular formula C22H16FN3O3S2 B2644627 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide CAS No. 617698-53-0

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide

Cat. No. B2644627
CAS RN: 617698-53-0
M. Wt: 453.51
InChI Key: UYJXFCRZSUSJOU-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H16FN3O3S2 and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

A study by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide synthesized eight compounds showing significant to moderate anti-inflammatory activity, indicating the potential of thiazolidinone derivatives in developing anti-inflammatory agents. The chemical structures were confirmed using spectroscopic methods, and their anti-inflammatory activity was assayed, highlighting the compound's relevance in medicinal chemistry for inflammation-related disorders Sunder & Maleraju, 2013.

Antimicrobial Activity

Krátký, Vinšová, and Stolaříková (2017) synthesized and characterized twenty-four rhodanine-3-acetic acid-based amides, esters, and derivatives, showing potent activity against mycobacteria, including Mycobacterium tuberculosis. This study underscores the potential of such derivatives in addressing antibiotic resistance and developing new antimicrobial agents Krátký et al., 2017.

Antifungal Activity and Hydrophobic Properties

Doležel et al. (2009) investigated the antifungal effects and hydrophobic properties of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids. The study revealed selective inhibition against various Candida species, demonstrating the utility of thiazolidinone derivatives in developing antifungal treatments Doležel et al., 2009.

Synthesis and Pharmacological Properties

Vigorita et al. (1988) synthesized and evaluated 3,3'(1,2-ethanediyl)bis [2-aryl-4-thiazolidinone] derivatives as anti-histamine, anti-inflammatory, analgesic, and anti-pyretic agents. This work highlights the versatility of thiazolidinone frameworks in drug development, capable of yielding compounds with diverse pharmacological activities Vigorita et al., 1988.

Optical Properties for Materials Science

El-Ghamaz, El-Sonbati, and Serag (2018) explored the linear and nonlinear optical properties of thiazolidin-5-ylazo salicylic acid derivatives, indicating their potential in materials science, particularly in the development of optoelectronic devices. This research extends the application of thiazolidinone derivatives beyond pharmacology into physical sciences El-Ghamaz et al., 2018.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S2/c1-2-11-25-21(29)19(31-22(25)30)18-13-7-3-6-10-16(13)26(20(18)28)12-17(27)24-15-9-5-4-8-14(15)23/h2-10H,1,11-12H2,(H,24,27)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJXFCRZSUSJOU-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide

CAS RN

617698-53-0
Record name 2-[(3Z)-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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